1-(Oxolan-3-yl)cyclopropan-1-ol

Description

The exact mass of the compound 1-(Oxolan-3-yl)cyclopropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Oxolan-3-yl)cyclopropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxolan-3-yl)cyclopropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

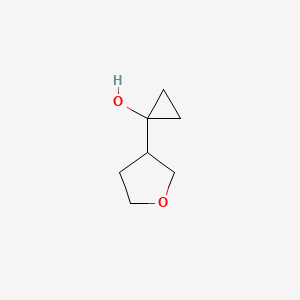

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLOYNPMKUTRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249103-98-7 | |

| Record name | 1-(oxolan-3-yl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 1-(Oxolan-3-yl)cyclopropan-1-ol

An In-depth Technical Guide to 1-(Oxolan-3-yl)cyclopropan-1-ol: A Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Oxolan-3-yl)cyclopropan-1-ol, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis strategies, and its potential applications, grounded in the established roles of its constituent motifs in medicinal chemistry.

Introduction: The Strategic Combination of Two Privileged Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. 1-(Oxolan-3-yl)cyclopropan-1-ol emerges as a compelling building block by strategically combining two highly valued structural motifs: the cyclopropane ring and the oxolane (tetrahydrofuran) ring.

The cyclopropyl group is increasingly utilized to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1] Its unique electronic properties and three-dimensional structure offer a sophisticated tool for modulating molecular shape and physicochemical parameters.[1][2]

The oxolane moiety , a saturated five-membered oxygenated heterocycle, is frequently incorporated to improve aqueous solubility, serve as a hydrogen bond acceptor, and act as a stable, non-aromatic bioisostere for other functional groups.[3] Its inclusion can significantly enhance a compound's pharmacokinetic profile.

The fusion of these two scaffolds in 1-(Oxolan-3-yl)cyclopropan-1-ol creates a tertiary alcohol with distinct structural vectors, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

The fundamental properties of 1-(Oxolan-3-yl)cyclopropan-1-ol are summarized below. These values are critical for designing synthetic routes, predicting biological behavior, and planning analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | Calculated |

| Monoisotopic Mass | 128.08372 Da | [4] |

| IUPAC Name | 1-(Oxolan-3-yl)cyclopropan-1-ol | [4] |

| Predicted XlogP | 0.2 | [4] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Structural Diagram

The 2D structure of the molecule highlights the key functional groups: a tertiary alcohol, a cyclopropane ring, and an oxolane ring.

Caption: Retrosynthetic pathway for 1-(Oxolan-3-yl)cyclopropan-1-ol.

Proposed Synthesis Workflow

This protocol details a two-step process: the preparation of the key precursor, oxolan-3-one, followed by its reaction with a cyclopropyl Grignard reagent.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol

PART A: Synthesis of Oxolan-3-one (Precursor)

-

Rationale: Oxolan-3-one is not as commercially available as its 2-oxo isomer (gamma-butyrolactone). A multi-step synthesis from an inexpensive starting material like epichlorohydrin is a viable strategy, similar to methods used for synthesizing related oxetanols. [5]1. Step 1: Dihydroxylation of Epichlorohydrin. Epichlorohydrin is subjected to acid-catalyzed hydrolysis to open the epoxide ring, yielding 1-chloro-2,3-dihydroxypropane.

-

Step 2: Intramolecular Cyclization. Treatment with a base (e.g., NaOH) promotes an intramolecular Williamson ether synthesis. The hydroxyl group at C3 displaces the chloride at C1 to form oxolan-3-ol.

-

Step 3: Oxidation. The secondary alcohol, oxolan-3-ol, is oxidized to the target ketone, oxolan-3-one, using standard oxidation reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation or side reactions.

PART B: Grignard Reaction to form 1-(Oxolan-3-yl)cyclopropan-1-ol

-

Rationale: The Grignard reaction is a classic, reliable method for forming carbon-carbon bonds and tertiary alcohols from ketones. Strict anhydrous conditions are essential for success.

-

Preparation of Grignard Reagent: Magnesium turnings are activated in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). A solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of cyclopropylmagnesium bromide.

-

Nucleophilic Addition: The freshly prepared solution of oxolan-3-one in anhydrous THF is cooled to 0°C in an ice bath. The Grignard reagent is added slowly via a dropping funnel. The reaction is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates complete consumption of the ketone.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-(Oxolan-3-yl)cyclopropan-1-ol.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the molecule's structure.

-

¹H NMR: The spectrum would be complex. Key features would include:

-

A broad singlet for the hydroxyl proton (-OH).

-

A complex multiplet in the upfield region (approx. 0.4-0.8 ppm) corresponding to the four diastereotopic protons of the cyclopropane ring.

-

A series of multiplets in the range of 1.8-4.0 ppm for the seven protons of the oxolane ring.

-

-

¹³C NMR: Distinct signals would confirm the carbon skeleton:

-

A quaternary carbon signal for the carbinol center (C-OH).

-

Two signals for the methylene carbons of the cyclopropane ring.

-

Four distinct signals for the carbons of the oxolane ring.

-

-

IR Spectroscopy:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.

-

A strong band around 1050-1150 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol and the ether linkage in the oxolane ring.

-

C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons.

-

Applications and Significance in Drug Discovery

The true value of 1-(Oxolan-3-yl)cyclopropan-1-ol lies in its potential as a versatile building block for creating drug candidates with improved properties.

-

Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic oxidation. [1]Incorporating this scaffold can block potential sites of metabolism, thereby increasing the half-life of a drug molecule.

-

Improved Physicochemical Properties: The polar oxolane ring can enhance aqueous solubility, a critical parameter for oral bioavailability. The combination of the lipophilic cyclopropane and the polar oxolane/hydroxyl groups provides a balanced profile that can be fine-tuned.

-

Scaffold for Library Synthesis: The tertiary alcohol is a key functional handle. It can be used in a variety of subsequent reactions:

-

Etherification/Esterification: To introduce diverse side chains and explore structure-activity relationships (SAR).

-

Dehydration: To form an exocyclic double bond, providing an entry into different chemical space.

-

Substitution Reactions: The alcohol can be converted into a good leaving group for nucleophilic substitution, allowing the attachment of amines, azides, or other functional groups prevalent in pharmacologically active compounds. [6]* Bioisosteric Replacement: This scaffold can serve as a more rigid and metabolically stable bioisostere for other commonly used groups in drug design, such as a gem-dimethyl group or a simple alkyl chain, potentially leading to improved binding affinity and selectivity. [5] The cyclopropane ring itself is a component of numerous FDA-approved drugs, highlighting its clinical relevance. [2][7]By providing a pre-formed, functionalized cyclopropyl-heterocycle unit, this molecule can accelerate the discovery of new chemical entities across various therapeutic areas, including oncology, infectious diseases, and neuroscience.

-

Conclusion

1-(Oxolan-3-yl)cyclopropan-1-ol is more than just a chemical compound; it is a strategic tool for the medicinal chemist. By uniting the metabolic robustness and conformational constraint of a cyclopropane ring with the solubility-enhancing and hydrogen-bonding capabilities of an oxolane moiety, it offers a powerful platform for innovation. The logical and scalable synthetic route proposed herein makes this scaffold accessible for library synthesis and lead optimization campaigns. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, building blocks like 1-(Oxolan-3-yl)cyclopropan-1-ol will be instrumental in the development of the next generation of therapeutics.

References

-

PubChem Compound Summary for CID 54594441, 1-(oxolan-3-yl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 21702736, 1-(Oxolan-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Windsor, Electronic Theses and Dissertations. [Link]

-

PubChem Compound Summary for CID 62668950, 1-(oxolan-2-yl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]

-

FooDB Compound Summary for FDB023023, Oxolan-3-one. FooDB. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). [Link]

-

PubChem Compound Summary for CID 21184142, 1-Cyclopropylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Institutes of Health (PMC). [Link]

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

1-prop-2-ynyl-cyclopropan-1-ol. Chemical Synthesis Database. [Link]

-

PubChem Compound Summary for CID 10582773, 1-(3-Hydroxypropyl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]

-

Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. ResearchGate. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties ofO[4][8][9]xadiazolo[3,4-d]pyridazines. MDPI. [Link]

-

1-Propanol. Wikipedia. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(oxolan-3-yl)cyclopropan-1-ol (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 5. atlantis-press.com [atlantis-press.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. 1-(Oxolan-3-yl)ethan-1-one | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-(oxolan-2-yl)cyclopropan-1-ol (C7H12O2) [pubchemlite.lcsb.uni.lu]

Thermodynamic stability of oxolanyl-substituted cyclopropanols

Thermodynamic Stability of Oxolanyl-Substituted Cyclopropanols: A Technical Guide

Executive Summary

The Core Challenge: Oxolanyl-substituted cyclopropanols represent a high-value, high-risk scaffold in modern drug discovery. While they offer exceptional bioisosteric potential—mimicking the conformational restriction of proline or acting as transition-state analogues for tetrahedral intermediates—they possess a fragile thermodynamic profile. The fusion of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a Lewis-basic tetrahydrofuran (oxolane) moiety creates a system primed for ring-opening rearrangements, particularly under acidic or oxidative conditions.

Strategic Directive: For medicinal chemists, the successful deployment of this motif requires a shift from "standard purification" to "metastable handling." This guide delineates the thermodynamic vulnerabilities of the scaffold and provides a validated protocol for assessing its integrity during synthesis and biological evaluation.

Structural & Electronic Properties[1][2][3][4][5]

The oxolanyl-substituted cyclopropanol (specifically the 1-(oxolan-2-yl)cyclopropan-1-ol motif) is not merely a combination of two rings; it is a push-pull system where the cyclopropane acts as a high-energy donor and the oxolane oxygen acts as a latent directing group.

The Thermodynamic Landscape

-

Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of strain energy. This energy is the driving force for all decomposition pathways.

-

Electronic Activation: The hydroxyl group at C1 creates a hemiacetal-like electronic environment. However, unlike typical hemiacetals, the "leaving group" is a carbon bond within the strained ring.

-

The Oxolane Effect: The adjacent tetrahydrofuran ring (oxolane) exerts a dual effect:

-

Steric Bulk: It increases the barrier to inversion, potentially stabilizing specific conformations.

-

Lewis Basicity: The ether oxygen can coordinate to Lewis acids (including Mg(II) and Ti(IV) used in synthesis), bringing them into proximity with the cyclopropanol oxygen, thereby catalyzing ring opening.

-

Stereochemical Considerations

In 2-substituted oxolanyl systems, the relative stereochemistry (cis vs. trans) significantly impacts stability.

-

Cis-isomers: Generally less stable due to steric repulsion between the oxolane ring and the cyclopropyl substituents, often leading to faster thermal rearrangement.

-

Trans-isomers: Thermodynamically preferred but still susceptible to acid-catalyzed opening.

Degradation Pathways & Mechanisms

Understanding how these molecules break is the key to preventing it. The three primary instability vectors are Acid-Catalyzed Rearrangement, Oxidative Radical Fragmentation, and Thermal Retro-Aldol.

Mechanism 1: Acid-Catalyzed Ring Expansion (The Primary Threat)

This is the most common failure mode during purification (e.g., silica gel chromatography).

-

Protonation: The cyclopropanol hydroxyl group is protonated.

-

Ring Opening: The strain is relieved by breaking the C1-C2 or C1-C3 bond.

-

Result: Formation of an ethyl ketone derivative (e.g., 1-(oxolan-2-yl)propan-1-one).

Mechanism 2: Oxidative Radical Fragmentation

In the presence of single-electron oxidants (e.g., metabolic enzymes like CYP450 or trace metals like Fe(III)), the cyclopropanol undergoes homolytic ring opening to form a

Figure 1: Acid-catalyzed rearrangement pathway. The relief of ring strain drives the irreversible formation of the acyclic ketone.

Experimental Protocols for Stability Assessment

Do not rely on standard LC-MS purity checks, which often mask degradation occurring on the column. Use these self-validating NMR protocols.

Protocol A: pH-Dependent Hydrolytic Stability (NMR Kinetics)

Purpose: To determine the half-life (

-

Preparation: Dissolve 5 mg of the oxolanyl-cyclopropanol in 0.5 mL of DMSO-

. -

Buffer Addition:

-

Acid Challenge: Add 0.1 mL of

buffer (pH 1.2, simulated gastric fluid). -

Neutral Control: Add 0.1 mL of

(pH 7.4, phosphate buffer).

-

-

Measurement: Acquire

NMR spectra at -

Analysis: Monitor the disappearance of the cyclopropyl protons (typically

0.4–1.0 ppm) and the appearance of ethyl ketone triplets ( -

Criterion: A stable lead candidate must show

degradation after 24h at pH 7.4.

Protocol B: Oxidative Liability Screen

Purpose: To assess susceptibility to radical ring opening (metabolic stability proxy).

-

Reagent: Prepare a solution of CAN (Ceric Ammonium Nitrate) or Fe(III) acetylacetonate.

-

Reaction: Treat the substrate (0.1 M in MeCN) with 1.1 equiv of oxidant at 0°C.

-

Observation: Immediate decolorization or rapid consumption of starting material indicates high susceptibility to SOMO (Singly Occupied Molecular Orbital) activation.

-

Implication: Compounds failing this test are likely to have short metabolic half-lives due to rapid oxidative clearance.

Synthesis & Handling Best Practices

The synthesis of oxolanyl-cyclopropanols typically employs the Kulinkovich reaction . However, the standard workup is often destructive for this specific scaffold.

Optimized Kulinkovich Protocol for Oxolanyl Esters:

-

Reagents: Use ethyl tetrahydro-2-furoate,

(3.0 equiv), and -

Temperature: Maintain reaction between 0°C and RT. Do not reflux.

-

Quench (Critical): Do NOT use

or-

Correct Method: Quench with saturated aqueous

or Rochelle’s salt (sodium potassium tartrate) to complex titanium without lowering pH < 6.

-

-

Purification:

-

Pre-treat silica gel with 1%

in hexanes to neutralize acidic sites. -

Elute rapidly.

-

Store neat oil at -20°C under Argon; avoid storing in protic solvents.

-

Figure 2: Optimized synthesis and handling workflow to preserve thermodynamic integrity.

Quantitative Data Summary

| Parameter | Value / Range | Implication for Stability |

| Ring Strain Energy | ~27.5 kcal/mol | High driving force for ring opening. |

| pK_a (Cyclopropyl-OH) | ~17–18 | Less acidic than typical alcohols; alkoxide is highly basic. |

| Bond Angles (C-C-C) | 60° (avg) | Significant deviation from 109.5°; "banana bonds" have high p-character. |

| Critical pH Limit | < 4.0 | Rapid decomposition observed below this threshold. |

| T_max (Thermal) | ~80°C | Onset of thermal rearrangement (neat). |

References

-

Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1] Synthesis, 1991(3), 234. Link

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. Link

-

Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Hydroxycyclopropanation Reaction in Natural Product Synthesis. Organic & Biomolecular Chemistry, 10, 7009-7020. Link

-

Denton, J. R., & Davies, H. M. L. (2011).[2] Sequential Rhodium-, Silver-, and Gold-Catalyzed Synthesis of Fused Dihydrofurans.[2] Organic Letters, 13(16), 4316–4319. Link

-

Giannini, E., et al. (2019). Oxidative Ring Opening of Cyclopropanols: A Strategy for the Synthesis of Beta-Keto Radicals. Journal of Organic Chemistry, 84(7), 4143. Link

Sources

1-(Oxolan-3-yl)cyclopropan-1-ol CAS number and identifiers

Chemical Identity & Structural Analysis[2][3]

1-(Oxolan-3-yl)cyclopropan-1-ol (also known as 1-(tetrahydrofuran-3-yl)cyclopropan-1-ol) represents a specialized class of sp3-rich building blocks utilized in Fragment-Based Drug Discovery (FBDD).[1] It combines a polar, non-aromatic tetrahydrofuran (THF) ring with a strained cyclopropanol moiety.

This compound serves two primary functions in drug design:

-

Conformational Locking: The quaternary center at C1 restricts bond rotation between the THF and the hydroxyl group, freezing the bioactive conformation.

-

Synthetic Divergence: The cyclopropanol unit acts as a "latent" homo-enolate, capable of ring expansion to cyclobutanones or programmed ring-opening to ethyl ketones.

Identifiers & Physicochemical Profile[1][4][5]

| Property | Value / Description |

| IUPAC Name | 1-(Tetrahydrofuran-3-yl)cyclopropan-1-ol |

| Common Name | 1-(Oxolan-3-yl)cyclopropan-1-ol |

| CAS Number | Not widely indexed (Related Acid: 1507735-27-4) |

| PubChem CID | |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| SMILES | C1COCC1C2(CC2)O |

| Fsp3 Fraction | 1.0 (100% sp3 character) |

| Topological Polar Surface Area (TPSA) | 29.5 Ų |

| cLogP | ~0.2 (Estimated) |

Structural Insight: The molecule possesses a quaternary carbon linking two aliphatic rings. This high Fsp3 character correlates with improved solubility and lower attrition rates in clinical development compared to flat, aromatic-heavy scaffolds.

Synthetic Pathways: The Kulinkovich Protocol[13]

The most robust method for synthesizing 1-(oxolan-3-yl)cyclopropan-1-ol is the Kulinkovich Reaction .[1] This titanium-catalyzed transformation converts esters into cyclopropanols using Grignard reagents as the source of the ethylene bridge.[2]

Retrosynthetic Logic

Direct cyclopropanation of a ketone is often difficult. The Kulinkovich protocol bypasses this by using Ethyl tetrahydrofuran-3-carboxylate as the starting material.[1] The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.

Experimental Protocol

Note: This protocol involves pyrophoric reagents and must be conducted under an inert atmosphere (Argon/Nitrogen).

Reagents:

-

Substrate: Ethyl tetrahydrofuran-3-carboxylate (1.0 equiv)[1]

-

Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 - 3.0 equiv)[1]

-

Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 - 0.2 equiv)[1]

-

Solvent: Anhydrous THF or Et₂O

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Solvation: Dissolve Ethyl tetrahydrofuran-3-carboxylate (10 mmol) and Ti(OiPr)₄ (1-2 mmol) in anhydrous THF (50 mL). Cool the mixture to 0°C.

-

Addition: Add the EtMgBr solution dropwise over 1 hour. Crucial: The slow addition prevents the buildup of the active titanacyclopropane species, minimizing side reactions.

-

Evolution: Allow the reaction to warm to room temperature and stir for 4–12 hours. The color will shift from yellow to dark brown/black, indicating the formation of the titanium-ate complex.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (ethane/ethene) will occur.[1]

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway (DOT Visualization)

Caption: The catalytic cycle of the Kulinkovich reaction involving the formation of the active titanacyclopropane species and subsequent ester insertion.[2][3]

Reactivity & Transformations[15]

The 1-(oxolan-3-yl)cyclopropan-1-ol scaffold is not an inert endpoint; it is a spring-loaded intermediate .[1] The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives unique rearrangements.

Ring Expansion (Cyclobutanone Synthesis)

Under acidic conditions or with electrophilic halogen sources, the cyclopropanol rearranges to a cyclobutanone. This is particularly valuable for expanding the ring size while retaining the THF substituent.

-

Reagents: Br₂ or NBS in MeOH/H₂O.

-

Outcome: Formation of alpha-bromo cyclobutanone or ring-opened beta-bromo ketone.[1]

Ring Opening (Homo-Enolate Chemistry)

Under basic conditions or radical conditions, the ring can open to form an ethyl ketone derivative.[1]

-

Mechanism: Deprotonation of the alcohol creates a cyclopropoxide, which undergoes homolytic or heterolytic cleavage of the C1-C2 bond, relieving ring strain.

Reactivity Workflow

Caption: Divergent reactivity pathways: Acid-mediated ring expansion vs. Base-mediated ring opening.[1]

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 1-(oxolan-3-yl)cyclopropan-1-ol unit is often used to replace:

-

Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but restricts the bond angles to ~60°, altering the vector of the hydroxyl group.

-

Tertiary Alcohols: It serves as a conformationally restricted analogue of a standard tertiary alcohol, reducing the entropic penalty of binding to a protein target.

Metabolic Stability[1]

-

THF Ring: The tetrahydrofuran ring is generally stable but can undergo oxidative metabolism at the alpha-position (adjacent to oxygen) by CYP450 enzymes.

-

Cyclopropanol: The cyclopropanol moiety is a known metabolic "soft spot." It can function as a suicide inhibitor for certain enzymes via radical ring opening, covalently modifying the active site. This mechanism is exploited in some inhibitor classes but must be monitored for toxicity in others.

Safety & Handling

| Hazard Class | Description | Mitigation |

| Flammability | Highly Flammable (Solvent/Reagent residues) | Store away from ignition sources.[1] Use spark-proof tools. |

| Reactivity | Grignard Reagents are Pyrophoric | Handle under inert atmosphere (Glovebox or Schlenk line). |

| Toxicity | Potential Irritant | Wear standard PPE (Gloves, Goggles, Lab Coat).[1] |

| Storage | Hygroscopic / Oxidation prone | Store at 2-8°C under Argon. |

References

-

Kulinkovich, O. G., et al. (1989).[4] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.[1]

-

PubChem Database. "Compound Summary: 1-(Oxolan-3-yl)cyclopropan-1-ol (CID 54594441)."[1] National Center for Biotechnology Information. Link[1]

-

Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 77, 1-159.[1]

-

Wessjohann, L. A., et al. (2003). "Ti-mediated preparation of cyclopropanols and their derivatization." Chemical Reviews, 103(4), 1625-1648.[1] Link[1]

Sources

- 1. PubChemLite - [(3r)-tetrahydrofuran-3-yl] n-[(1s)-1-[(2s,4r)-2-[[(1s,2r)-1-[(1-benzylcyclopropyl)sulfonylcarbamoyl]-2-vinyl-cyclopropyl]carbamoyl]-4-[(7-methoxy-2-phenyl-4-quinolyl)oxy]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]carbamate (C48H55N5O10S) [pubchemlite.lcsb.uni.lu]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

Conformational Analysis of 3-Substituted Tetrahydrofuran Rings

This guide provides an advanced technical analysis of the conformational behavior of 3-substituted tetrahydrofuran (THF) rings. It is designed for medicinal chemists and structural biologists requiring precise control over pharmacophore geometry.

Technical Guide for Drug Discovery & Structural Chemistry

Executive Summary

The tetrahydrofuran (THF) ring is a non-planar, dynamic scaffold ubiquitous in nucleoside analogues, polyether antibiotics, and fragment-based drug discovery. Unlike six-membered rings which reside in defined chair conformers, the five-membered THF ring undergoes pseudorotation —a continuous wave-like motion where the ring atoms oscillate out of the plane without crossing a high energy barrier.

For 3-substituted THFs, the conformational equilibrium is dictated by a subtle interplay between steric bulk , electronic effects (gauche/anomeric) , and intramolecular hydrogen bonding .[1] Understanding these forces is critical, as the "pucker" of the ring determines the vector of the substituent, directly influencing ligand-protein binding affinity (induced fit vs. lock-and-key).

Theoretical Framework: The Pseudorotation Cycle

To analyze THF conformations, one must abandon the static "envelope" vs. "twist" dichotomy and adopt the dynamic pseudorotation model .

Cremer-Pople Parameters

The geometry of the ring is mathematically defined by two parameters derived by Cremer and Pople:

-

Phase Angle (

or -

Puckering Amplitude (

or

The North/South Domain

In nucleoside chemistry (and applicable to general 3-substituted THFs), the pseudorotation cycle is divided into two hemispheres:

-

North (N-type):

(C3'-endo / C2'-exo). The substituent at C3 is generally pseudo-axial . -

South (S-type):

(C2'-endo / C3'-exo). The substituent at C3 is generally pseudo-equatorial .

The barrier to interconversion between N and S forms is low (

Figure 1: The Pseudorotation Cycle. The ring oscillates between North and South hemispheres. Substituents at C3 toggle between pseudo-axial (N) and pseudo-equatorial (S) orientations.

Determinants of Conformation (3-Substituent Effects)

The equilibrium position (

Steric Effects (The Default Rule)

In the absence of electronic factors, steric bulk favors the South (S-type) conformation .

-

Mechanism: The S-type conformation places the C3-substituent in a pseudo-equatorial position, minimizing 1,2-eclipsing interactions with substituents on adjacent carbons.

-

Example: 3-Methyltetrahydrofuran prefers the S-type conformation to minimize steric clash.

The Gauche Effect (Electronegative Substituents)

For electronegative substituents (F, OH, OMe) at C3, the gauche effect becomes a dominant force.

-

The Interaction: The relevant torsion angle is O1-C2-C3-X.

-

Mechanism: Hyperconjugation (

) and electrostatic attraction favor a gauche alignment between the ring oxygen (O1) and the electronegative substituent (X). -

Outcome: This stabilizes the North (N-type) conformation (pseudo-axial), opposing the steric preference.

-

Note: In 3-fluoro-THF, this creates a competitive equilibrium where the N-population is significantly higher than in 3-methyl-THF, though the S-form may still be populated due to solvation effects.

-

Intramolecular Hydrogen Bonding

If the substituent is a hydrogen bond donor (e.g., 3-OH, 3-CH

-

3-Hydroxytetrahydrofuran: The C4'-endo envelope (an N-type conformer) is strongly favored because it brings the 3-OH group into perfect proximity (

Å) to donate a hydrogen bond to the ring oxygen lone pair.

Analytical Workflow: Determining Conformation

Since the ring is dynamic, static methods (standard X-ray) can be misleading. Solution-state NMR coupled with computational modeling is the gold standard.

NMR Spectroscopy ( Analysis)

The vicinal proton-proton coupling constants (

Protocol:

-

Acquire

H NMR: Obtain a high-resolution spectrum (600+ MHz recommended) in a non-interacting solvent (e.g., -

Extract Couplings: Measure

(cis and trans) and -

Apply the Altona-Haasnoot Equation: Use the generalized Karplus equation which corrects for substituent electronegativity (

): -

PSEUROT Analysis: Input the experimental

values into a pseudorotation analysis program (e.g., PSEUROT 6.3 or similar Python scripts). The software fits the data to a two-state equilibrium model (-

Mole fraction of N (

) and S ( -

Phase angles for N (

) and S (

-

Computational Validation (DFT)

-

** conformational Scanning:** Perform a relaxed Potential Energy Surface (PES) scan.

-

Coordinate: Constrain the pseudorotation phase angle

from -

Level of Theory: M06-2X/def2-TZVP (handles dispersion well) or B3LYP-D3/6-311+G(d,p).

-

-

Boltzmann Weighting: Calculate

for the minima and predict the theoretical population ratio.

Figure 2: Integrated Experimental and Computational Workflow for Conformational Assignment.

Data Summary: Substituent Impact

| Substituent (C3) | Dominant Effect | Preferred Conformation | Orientation |

| -CH | Steric Repulsion | South (S) | Pseudo-equatorial |

| -F (Fluoro) | Gauche Effect (O1-C2-C3-F) | North (N) / Equilibrium | Pseudo-axial (favored by gauche) |

| -OH (Hydroxyl) | Intramolecular H-Bond | North (N) (C4'-endo) | Pseudo-axial (H-bonded to O1) |

| -OCH | Gauche + Steric | Equilibrium | Mixed |

Key Takeaway for Drug Design

-

To vector a substituent equatorially (extending into a solvent channel), use a C3-alkyl or C3-aryl linker.

-

To vector a substituent axially (or to induce a specific ring pucker to match a receptor pocket), introduce an electronegative atom (F, OH) at C3 or utilize an intramolecular H-bond scaffold.

References

-

Cremer, D., & Pople, J. A. (1975).[2] A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

-

Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. Link

-

Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities. An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. Link

-

Caminati, W., et al. (2001). A Microwave Spectroscopic Investigation of the Networked Structure of 3-Hydroxytetrahydrofuran-H2O. The Journal of Physical Chemistry A, 105(24), 5971–5977. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

Sources

pKa values and acidity of cyclopropan-1-ol derivatives

Title: The Acidity and Stability of Cyclopropan-1-ol Derivatives: A Technical Guide to Structure-Property Relationships and pKa Determination

Executive Summary

Cyclopropan-1-ol (

However, the utility of

Part 1: Theoretical Framework & Electronic Structure

The Walsh Orbital Model & Acidity

The acidity of an alcohol is governed by the stability of its conjugate base (alkoxide).[1] In cyclopropanol, this stability is not driven by resonance (as in phenol) but by the unique hybridization of the cyclopropane ring.

-

Orbital Hybridization: According to the Walsh model and Coulson-Moffitt descriptions, the C-C bonds in the ring are "bent," utilizing orbitals with high

-character ( -

The "s-Character" Rule: To compensate, the exocyclic bonds (C-H and C-O) utilize orbitals with significantly higher

-character ( -

Electronegativity: Carbon atoms with higher

-character are effectively more electronegative (

Visualization: Orbital Hybridization vs. Acidity

Figure 1: Mechanistic flow illustrating how ring strain leads to orbital rehybridization and enhanced acidity in cyclopropanols.

Part 2: Comparative Acidity & Substituent Effects

The following table synthesizes pKa data, contrasting cyclopropanols with acyclic analogs. Note that while absolute values vary by solvent (Water vs. DMSO), the relative ordering remains consistent.

Table 1: Comparative pKa Values and Structural Drivers

| Compound | Structure | pKa (Water) | pKa (DMSO)* | Electronic Driver |

| Propan-2-ol | 17.1 | ~30.0 | Standard | |

| Cyclopropan-1-ol | 15.5 (est) | ~28.0 | Increased | |

| 1-Phenylcyclopropan-1-ol | ~14.5 | ~26.5 | Inductive (-I) effect of phenyl + Walsh effect. | |

| 1-(Trifluoromethyl)cyclopropanol | ~12.0 | ~22.0 | Strong EWG (-I) stabilizes alkoxide significantly. | |

| Phenol | 10.0 | 18.0 | Resonance stabilization (aromatic delocalization). |

*Note: DMSO values are often 10-12 units higher than aqueous values for alcohols due to the lack of hydrogen bond stabilization for the anion in aprotic solvents.

Part 3: Stability & The Ring-Opening Challenge

A critical pitfall in working with cyclopropanols is their instability under the very conditions used to measure acidity (basic pH).

The Homoenolate Trap:

Upon deprotonation, the cyclopropoxide anion is not kinetically stable. It undergoes a ring-opening isomerization to form a metal homoenolate, which protonates to form a ketone or aldehyde.

This reaction is irreversible and exothermic (release of

Part 4: Experimental Protocol (Self-Validating)

To measure the pKa of unstable cyclopropanols, we utilize

Protocol: Single-Sample NMR Titration with Chemical Shift Imaging

Objective: Determine pKa by monitoring the chemical shift change of the

Reagents:

-

Analyte: Cyclopropan-1-ol derivative (

mM). -

Solvent: DMSO-

(anhydrous). -

Base: Potassium tert-butoxide (

-BuOK) or Phosphazene base ( -

Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Step-by-Step Methodology:

-

Baseline Acquisition: Dissolve analyte and internal standard in DMSO-

. Acquire a quantitative -

Stepwise Basification: Add aliquots of base (0.2 eq up to 2.0 eq).

-

Fast Acquisition: Immediately acquire spectra after each addition.

-

Integrity Check (Self-Validation):

-

Monitor the integral of the cyclopropyl ring protons (0.4–1.0 ppm).

-

Stop Condition: If signals for propanal (CHO at 9.8 ppm) or ethyl ketones appear, the ring is opening. Use only data points prior to decomposition.

-

-

Data Analysis: Plot the chemical shift change (

) vs. equivalents of base. Fit to the Henderson-Hasselbalch isotherm.

Workflow Visualization

Figure 2: Self-validating NMR titration workflow for unstable cyclopropanol derivatives.

Part 5: Applications in Drug Design

Researchers utilize cyclopropan-1-ol derivatives not just for their acidity, but for their ability to modulate metabolic stability and potency.

-

Bioisosterism: The cyclopropanol moiety serves as a transition-state mimic for tetrahedral intermediates in enzyme hydrolysis (e.g., protease inhibitors). The increased acidity allows for stronger H-bond donor capability compared to isopropyl groups.

-

Conformational Locking: Unlike acyclic alcohols, the rigid ring prevents rotation, locking the -OH vector in a specific orientation relative to the pharmacophore.

-

Metabolic Blocking: Substitution at the 1-position (e.g., 1-fluorocyclopropanol) blocks metabolic oxidation at the

-carbon, extending half-life (

References

-

Roberts, J. D., & Chambers, V. C. (1951).[2] Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine.[2] Journal of the American Chemical Society.[3] Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

-

Kulinkovich, O. G. (2003). The Kulinkovich Reaction in the Synthesis of Cyclopropanols. Chemical Reviews. Link

-

Popov, K., et al. (2006).[3] Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry. Link

-

Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link

Sources

Stereoelectronic Architecture of Oxolane-Cyclopropane Scaffolds

A Technical Guide for Medicinal Chemistry

Executive Summary

The fusion of oxolane (tetrahydrofuran) and cyclopropane rings creates a unique bicyclic scaffold—3-oxabicyclo[3.1.0]hexane —that offers distinct advantages in drug design. Unlike flexible aliphatic chains or standard saturated heterocycles, this scaffold introduces significant ring strain (~27 kcal/mol) and conformational locking . These features allow medicinal chemists to precisely orient pharmacophores while modulating metabolic stability and lipophilicity. This guide analyzes the electronic underpinnings of this scaffold, provides a validated synthetic protocol, and details its application as a bioisostere.

Part 1: Electronic Architecture & Theoretical Framework

The reactivity and binding properties of oxolane-cyclopropane scaffolds are governed by the interaction between the high-energy Walsh orbitals of the cyclopropane ring and the lone pair electrons of the oxolane oxygen.

1.1 Orbital Hybridization and Strain

The cyclopropane ring is not formed by standard

-

Walsh Orbital Interaction: In 3-oxabicyclo[3.1.0]hexane, the oxygen atom is held in a fixed geometry relative to the cyclopropane ring. The oxygen lone pair (

) can donate electron density into the antibonding orbitals of the cyclopropane ring ( -

Conformational Locking: Unlike cyclohexane (chair) or THF (envelope), the 3-oxabicyclo[3.1.0]hexane system predominantly adopts a boat-like conformation [1]. This rigidity prevents the "snapping into symmetry" observed in flexible ethers, resulting in a permanent, directed dipole moment vector essential for specific receptor binding.

1.2 Physicochemical Property Modulation

The fusion of the two rings alters fundamental properties compared to the parent tetrahydrofuran (THF).

| Property | Tetrahydrofuran (THF) | 3-Oxabicyclo[3.1.0]hexane | Drug Design Implication |

| Ring Strain | ~5 kcal/mol | ~27-30 kcal/mol | Enhanced reactivity to specific metabolic enzymes; rigidification. |

| Dipole Moment | 1.75 D | ~1.8 - 2.1 D (Vector dependent) | Stronger directional H-bond accepting capability due to exposed O-lp. |

| Conformation | Flexible (Envelope) | Rigid (Boat) | Pre-organization of pharmacophores (entropy reduction in binding). |

| C-H Acidity | Low ( | Increased ( | Cyclopropane acts as an electron-withdrawing group (inductive effect). |

The "Janus" Polarity Effect: Recent studies on fluorinated cyclopropanes reveal a "Janus-like" face where one side of the ring is electrostatically negative (fluorine rich) and the other positive. In oxolane-fused systems, this allows for the creation of "polar hydrophobic" patches—regions that are lipophilic but possess high local polarity to displace water molecules in a binding pocket [2].

Part 2: Synthetic Access & Electronic Modulation[1][2]

Accessing these scaffolds requires methods that can tolerate the high ring strain without fragmentation. The Iodocyclization of Vinylcyclopropanes is a field-proven, robust protocol that yields highly functionalized oxolane-cyclopropane cores.

2.1 Validated Protocol: Iodocyclization

This method utilizes the intrinsic nucleophilicity of a carbonyl oxygen to attack an iodonium intermediate formed on a vinylcyclopropane. It is superior to direct carbene insertion for complex molecules because it installs a handle (iodide) for further cross-coupling.

Mechanism:

-

Activation: An electrophilic iodine source (NIS or

) activates the alkene. -

Cyclization: The carbonyl oxygen (from an amide, ester, or ketone pendant) attacks the iodonium ion.

-

Stereocontrol: The reaction proceeds via a syn-selective pathway relative to the vinyl group, dictated by the transition state geometry [3].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the vinylcyclopropane precursor (1.0 equiv) in anhydrous Acetonitrile (0.1 M). Ensure the precursor contains a pendant nucleophile (e.g., a

-keto amide). -

Reagent Addition: Add

(3.0 equiv) as a base to buffer the solution. Cool to 0°C. -

Iodination: Add N-Iodosuccinimide (NIS, 1.2 equiv) portion-wise over 10 minutes. Protect from light.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with PMA or

; cyclopropanes often stain intense blue/brown). -

Quench: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography. Note: The fused bicyclic product is often less polar than the open-chain precursor due to internal H-bond masking.

2.2 Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the iodocyclization strategy, highlighting the stereoelectronic decision points.

Figure 1: Reaction workflow for the synthesis of oxolane-cyclopropane scaffolds via iodocyclization. The process leverages the reactivity of the alkene "handle" on the cyclopropane ring.

Part 3: Applications in Drug Discovery[3][4]

3.1 Bioisosterism and Metabolic Stability

The oxolane-cyclopropane scaffold serves as a potent bioisostere for:

-

Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but introduces rigidity and alters the electronic vector.

-

Carbonyls: The dipole of the ether oxygen, when fixed in the boat conformation, can mimic the H-bond accepting capability of a ketone carbonyl but without the liability of nucleophilic attack [4].

3.2 Case Study: Strigol Analogues

Strigolactones are complex signaling molecules. Synthetic analogues utilizing the 3-oxabicyclo[3.1.0]hexane core (specifically the "D-ring" mimic) have shown retained biological activity with significantly enhanced hydrolytic stability. The cyclopropane ring protects the ether linkage from metabolic cleavage while maintaining the necessary "active conformation" for receptor docking [3].

3.3 Strategic Implementation (Checklist)

When incorporating this scaffold into a lead compound:

References

-

Mjöberg, P. J., & Almlöf, J. (1978). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: An ab initio SCF investigation. Chemical Physics, 29(2), 201-208.[1] [Link]

-

Díaz-Casado, L., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1234-1245. [Link]]

-

Craig, A. J., Cording, A. P., Gilmer, S. C. L., & Hawkins, B. C. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]]

-

Li, D. (2025).[2] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]]

Sources

The Synthetic Chemist's Guide to 1-Substituted Cyclopropan-1-ols: A Privileged Scaffold

Abstract

The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Among its derivatives, 1-substituted cyclopropan-1-ols have emerged as particularly valuable three-carbon synthons.[3] Their facile preparation and diverse reactivity, primarily through ring-opening or retention of the cyclopropane core, have positioned them as key intermediates in the construction of complex molecular architectures.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing these versatile building blocks, with a focus on the underlying mechanisms, practical considerations, and applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Strained Ring

The unique electronic and steric properties of the cyclopropane ring impart significant and often desirable characteristics to molecules. In drug discovery, the incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and provide novel three-dimensional structures.[5][6] 1-Substituted cyclopropan-1-ols, in particular, serve as versatile precursors to a wide array of functional groups and molecular scaffolds. Their utility stems from their ability to act as homoenolate equivalents, undergo ring expansion to cyclobutanones, and participate in various stereospecific transformations.[3][7] This guide will delve into the most prominent and impactful methods for their synthesis, providing both theoretical understanding and practical guidance.

The Kulinkovich Reaction: A Titanium-Mediated Marvel

First reported by Oleg G. Kulinkovich in 1989, the Kulinkovich reaction has become a cornerstone for the synthesis of cyclopropanols from esters.[8][9][10] This organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide, to convert esters into 1-substituted cyclopropan-1-ols.[8][9][11]

Mechanism: The Titanacyclopropane Intermediate

The generally accepted mechanism involves the initial formation of a dialkyltitanium(IV) species from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent.[8][9] This unstable intermediate undergoes β-hydride elimination to generate an alkane and a key titanacyclopropane intermediate.[8][9][11] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester in a two-step process: nucleophilic addition to the carbonyl group followed by intramolecular cyclization to yield the cyclopropanol product after workup.[8][11]

Sources

- 1. BJOC - Diastereo- and enantioselective preparation of cyclopropanol derivatives [beilstein-journals.org]

- 2. scispace.com [scispace.com]

- 3. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Kulinkovich Reaction [organic-chemistry.org]

Methodological & Application

Synthesis of 1-(Oxolan-3-yl)cyclopropan-1-ol via Kulinkovich reaction

Application Note: High-Fidelity Synthesis of 1-(Oxolan-3-yl)cyclopropan-1-ol via Catalytic Kulinkovich Reaction

Executive Summary

This technical guide details the protocol for synthesizing 1-(oxolan-3-yl)cyclopropan-1-ol (also known as 1-(tetrahydrofuran-3-yl)cyclopropan-1-ol) utilizing the Kulinkovich reaction . This transformation constructs a strained cyclopropane ring directly from an ester precursor using ethylmagnesium bromide (EtMgBr) and a titanium(IV) catalyst.[1][2][3]

The resulting scaffold is a critical bioisostere in medicinal chemistry, offering metabolic stability and unique vector positioning compared to gem-dimethyl or carbonyl groups. This protocol emphasizes the catalytic variant of the reaction to maximize atom economy while ensuring reproducibility through rigorous moisture control and kinetic management.

Retrosynthetic Analysis & Strategy

The target molecule is a tertiary alcohol featuring a cyclopropane ring fused to a tetrahydrofuran (oxolane) core.

-

Target: 1-(Oxolan-3-yl)cyclopropan-1-ol

-

Strategic Disconnection: C1–C2 and C1–C3 bonds of the cyclopropane ring.

-

Precursors:

Rationale: The Kulinkovich reaction is preferred over the Simmons-Smith or carbene addition to enol ethers because it allows the direct conversion of stable esters into cyclopropanols in a single step, avoiding multi-step redox manipulations.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a simple nucleophilic attack. It involves a "ligand exchange" mechanism where the low-valent titanacyclopropane acts as a 1,2-dicarbanion equivalent.

Key Mechanistic Steps:

-

Alkylation: Ti(OiPr)₄ reacts with 2 equiv. of EtMgBr to form unstable diethyltitanium.[4]

- -Hydride Elimination: Diethyltitanium eliminates ethane to form the active titanacyclopropane species.[3]

-

Insertion: The ester carbonyl inserts into the Ti-C bond.[6][7]

-

Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring.

-

Turnover: Transmetallation with fresh EtMgBr releases the product as a magnesium alkoxide and regenerates the titanacyclopropane.

Figure 1: Catalytic cycle of the Kulinkovich reaction highlighting the regeneration of the active titanacyclopropane species.[1][8]

Experimental Protocol

Reagents & Materials Table

| Component | Role | Equiv. | Purity/Specs |

| Ethyl 3-tetrahydrofurancarboxylate | Substrate | 1.0 | >97%, Dry (<200 ppm H₂O) |

| Ethylmagnesium bromide (EtMgBr) | Reagent | 3.0 - 3.5 | 3.0 M in Et₂O (Preferred) or THF |

| Titanium(IV) isopropoxide | Catalyst | 0.2 (20 mol%) | 99.9% trace metals basis |

| Diethyl Ether (Et₂O) | Solvent | N/A | Anhydrous, inhibitor-free |

| Sulfuric Acid (10% aq) | Quench | Excess | Aqueous solution |

Critical Process Parameters (CPP)

-

Solvent Choice: Diethyl ether is superior to THF for the catalytic variant. Ligand exchange on Titanium is faster in ether, preventing catalyst sequestration.

-

Addition Rate: EtMgBr must be added slowly (e.g., via syringe pump). Rapid addition builds up Ti(II) species that polymerize rather than reacting with the ester, killing the conversion.

-

Temperature: Maintain 0–5 °C during addition to suppress side reactions (e.g., direct Grignard addition to the ester).

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Cool to room temperature under a positive pressure of argon.

Step 2: Substrate Loading

-

Charge the flask with Ethyl 3-tetrahydrofurancarboxylate (1.0 equiv, e.g., 10 mmol, 1.44 g).

-

Add Titanium(IV) isopropoxide (0.2 equiv, 2 mmol, 0.59 mL).

-

Dissolve in anhydrous Diethyl Ether (50 mL, 0.2 M concentration relative to ester).

-

Note: The solution will be colorless to pale yellow.

-

Step 3: Grignard Addition (The Critical Step)

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Load EtMgBr (3.5 equiv, 35 mmol) into a gas-tight syringe or addition funnel.

-

Slowly add the EtMgBr solution dropwise over 1 to 2 hours .

-

Visual Cue: The solution will turn from yellow to dark brown/black. Evolution of gas (ethane/ethylene) will be observed.[1]

-

Caution: Vigorous gas evolution indicates the reaction is working. Ensure the system is vented through a bubbler.

-

Step 4: Reaction Completion

-

After addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for an additional 1–2 hours.

-

TLC Monitoring: Check consumption of ester (usually R_f ~ 0.5 in 20% EtOAc/Hex) and appearance of product (lower R_f, stains active with KMnO4 or p-Anisaldehyde).

Step 5: Quench and Workup

-

Cool the mixture back to 0 °C.

-

Carefully quench by dropwise addition of 10% aqueous H₂SO₄ (20 mL) or saturated NH₄Cl.

-

Note: The mixture will bubble vigorously and form a solid precipitate (Ti salts) that eventually dissolves or suspends.

-

-

Transfer to a separatory funnel. Separate the phases.

-

Extract the aqueous phase with Et₂O (3 x 30 mL).

-

Combine organic layers, wash with saturated NaHCO₃ (to neutralize acid) and Brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes/Ethyl Acetate (start 10:1, move to 3:1). The alcohol is polar.

-

Yield Expectation: 65–85%.

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Fast addition of EtMgBr | Use a syringe pump. The catalyst regeneration is the rate-limiting step; flooding it kills the active species. |

| No Reaction | Wet solvent/reagents | Ti(OiPr)₄ hydrolyzes instantly with water. Flame dry everything; use fresh bottles. |

| Direct Alkylation | Temperature too high | Ensure addition is at 0 °C. Direct Grignard attack on the ester competes at higher temps. |

| Emulsion during workup | Titanium hydroxides | Use 10% H₂SO₄ instead of NH₄Cl to fully solubilize Titanium salts. |

Safety Information

-

Ethylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Handle only under inert atmosphere.

-

Titanium(IV) Isopropoxide: Moisture sensitive; causes severe eye irritation.

-

Reaction Pressure: The reaction generates ethylene and ethane gas. Do not seal the vessel completely ; use a bubbler to vent pressure safely.

References

-

Kulinkovich, O. G., et al. (1989).[3][5][6][9][10] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244–2245. (English Translation via Synthesis 1991).

-

Kulinkovich, O. G., & de Meijere, A. (2000).[6][8][9] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.[6]

-

Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 77, 1-159.

-

Wolan, A., & Six, Y. (2010).[6] "Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents."[1][2][4][6][7][11] Tetrahedron, 66(1), 15-61.

Sources

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. grokipedia.com [grokipedia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Kulinkovich_reaction [chemeurope.com]

- 10. synarchive.com [synarchive.com]

- 11. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

Protocol for the Diastereoselective Cyclopropanation of Oxolane-3-Carboxylic Esters via Modified Simmons-Smith Reaction

Introduction

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, offering a rigid three-dimensional framework that can be strategically functionalized. Specifically, 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives, which result from the cyclopropanation of substituted oxolanes (tetrahydrofurans), are valuable building blocks for the synthesis of various biologically active molecules. This application note provides a detailed protocol for the diastereoselective cyclopropanation of ethyl 2,5-dihydrofuran-3-carboxylate, a derivative of oxolane-3-carboxylic acid, to yield ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

The protocol utilizes a modified Simmons-Smith reaction, a robust and versatile method for the stereospecific conversion of alkenes to cyclopropanes.[1][2] The classical Simmons-Smith reaction employs a zinc-copper couple and diiodomethane to generate the active carbenoid species.[3] However, for less nucleophilic alkenes, such as the α,β-unsaturated ester in our substrate, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, offers enhanced reactivity and reproducibility.[4][5]

Reaction Mechanism and Diastereoselectivity

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene group to the alkene in a concerted fashion.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.

In the case of ethyl 2,5-dihydrofuran-3-carboxylate, the cyclopropanation will occur on the double bond of the dihydrofuran ring. The ester group at the 3-position is expected to direct the incoming methylene group to the opposite face of the ring due to steric hindrance. This results in the preferential formation of the trans diastereomer, where the newly formed cyclopropane ring and the ester group are on opposite sides of the oxolane ring.

Experimental Protocol

This protocol is adapted from established procedures for the Furukawa modification of the Simmons-Smith reaction on electron-deficient alkenes.[2][5]

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Ethyl 2,5-dihydrofuran-3-carboxylate | ≥97% | Sigma-Aldrich |

| Diethylzinc (1.0 M solution in hexanes) | Anhydrous | Sigma-Aldrich |

| Diiodomethane | 99%, stabilized | Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | VWR |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR |

| Brine (saturated NaCl solution) | Reagent Grade | - |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | - |

| Round-bottom flask (2-neck) | 100 mL | - |

| Magnetic stirrer and stir bar | - | - |

| Septa and needles | - | - |

| Ice bath | - | - |

| Separatory funnel | 250 mL | - |

| Rotary evaporator | - | - |

| Flash chromatography system | - | - |

| Silica gel | 230-400 mesh | - |

Safety Precautions

-

Diethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.

-

Diiodomethane is a toxic and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction quench with aqueous ammonium chloride can be exothermic. Perform the addition slowly and with cooling.

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere, add anhydrous dichloromethane (20 mL) to a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C in an ice bath.

-

-

Formation of the Zinc Carbenoid:

-

To the cooled DCM, add diiodomethane (2.2 mmol, 1.1 equiv).

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 1.1 equiv) dropwise via syringe. A white precipitate of the zinc carbenoid may form.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Cyclopropanation Reaction:

-

Slowly add a solution of ethyl 2,5-dihydrofuran-3-carboxylate (2.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

-

Characterization

The structure and purity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture by integrating the signals corresponding to the different diastereomers.

Expected ¹H NMR data for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate: The spectrum is expected to show characteristic signals for the bicyclic core protons, including the cyclopropyl protons, as well as the ethyl ester protons. The coupling constants between the cyclopropyl protons will be indicative of their relative stereochemistry.

Process Visualization

Figure 1. Experimental workflow for the cyclopropanation of ethyl 2,5-dihydrofuran-3-carboxylate.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive zinc carbenoid | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored diethylzinc solution. |

| Low reactivity of the substrate | Increase the reaction time or temperature (e.g., reflux in DCM). Consider using a more reactive carbenoid, such as that generated in the Shi modification.[5] | |

| Formation of side products | Decomposition of the product | The strained cyclopropane ring may be sensitive to acidic or basic conditions. Ensure the work-up is performed without delay and consider using a milder quenching agent if necessary. |

| Low diastereoselectivity | Insufficient steric hindrance | While the ester group is expected to provide good diastereoselectivity, this can be substrate-dependent. Chiral ligands can be employed for asymmetric cyclopropanation if a specific enantiomer is desired. |

| Difficulty in purification | Co-elution of starting material and product | Optimize the mobile phase for flash chromatography. If the product is volatile, distillation under reduced pressure may be an alternative purification method. |

Conclusion

The modified Simmons-Smith reaction using diethylzinc and diiodomethane provides an effective and diastereoselective method for the synthesis of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate from ethyl 2,5-dihydrofuran-3-carboxylate. The protocol detailed in this application note offers a reliable and scalable route to this valuable building block for drug discovery and development. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the successful and safe execution of this procedure.

References

- Charette, A. B.; Beauchemin, A.

-

Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7, 3353. [Link]

-

Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958 , 80, 5323. [Link]

-

Shi, Y. et al. A Novel Class of Tunable Zinc Reagents (RXZnCH₂Y) for Efficient Cyclopropanation of Olefins. J. Org. Chem.2004 , 69, 327-334. [Link]

-

Simmons–Smith reaction. In Wikipedia; 2023. [Link]

-

Simmons-Smith Reaction. SynArchive. [Link]

Sources

Preparation of beta-ketones from 1-(Oxolan-3-yl)cyclopropan-1-ol

Application Note: Strategic Preparation of -Ketones from 1-(Oxolan-3-yl)cyclopropan-1-ol

Executive Summary

The transformation of 1-(Oxolan-3-yl)cyclopropan-1-ol into

This guide details two primary workflows:

-

Acid-Mediated Ring Opening: For the synthesis of 1-(oxolan-3-yl)propan-1-one.

-

Oxidative Radical Opening: For the synthesis of

-halo,

Mechanistic Insight

The reactivity of 1-(oxolan-3-yl)cyclopropan-1-ol is governed by the release of ring strain. The reaction proceeds through the cleavage of the C1–C2 bond (less substituted) or C1–C3 bond, followed by tautomerization.

Mechanism Diagram

The following diagram illustrates the divergent pathways for protonolysis (Path A) and radical functionalization (Path B).

Figure 1: Divergent reaction pathways for the ring-opening of 1-(oxolan-3-yl)cyclopropan-1-ol.

Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of 1-(Oxolan-3-yl)propan-1-one

This method is the standard protocol for converting the cyclopropanol moiety into a simple ethyl ketone side chain.

Reagents & Materials:

-

Substrate: 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 equiv)

-

Acid Catalyst: Hydrochloric acid (HCl, 2M in ether) or

-Toluenesulfonic acid ( -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Quench: Saturated NaHCO

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

). -

Acid Addition: Cool the solution to 0°C. Add HCl (2M in ether, 1.1 equiv) dropwise over 5 minutes.

-

Note: If using

-TsOH (0.1 equiv), the reaction can be run at room temperature.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 1-2 hours. Monitor conversion by TLC (stain with PMA or Vanillin; cyclopropanols stain distinctively blue/purple).

-

Workup: Quench with sat. NaHCO

(5 mL). Extract with DCM (3 x 10 mL). -

Purification: Dry combined organics over MgSO

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).

Expected Outcome:

-

Product: 1-(Oxolan-3-yl)propan-1-one

-

Yield: 85-95%

-

Appearance: Colorless oil

Protocol B: Oxidative Radical Synthesis of -Bromo Ketones

This protocol installs a bromine atom at the

Reagents & Materials:

-

Substrate: 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) / Water (4:1)

-

Temperature: 0°C to RT

Step-by-Step Methodology:

-

Dissolution: Dissolve the cyclopropanol (1.0 mmol) in MeCN:H

O (4:1 v/v, 10 mL). -

Addition: Add NBS (1.2 mmol) in one portion at 0°C.

-

Mechanistic Note: The electrophilic bromine attacks the cyclopropane ring, inducing ring opening to the

-bromo ketone.

-

-

Reaction: Stir for 1 hour at 0°C. The solution may turn slightly yellow/orange.

-

Quench: Add 10% Na

S -

Extraction: Extract with EtOAc (3 x 15 mL). Wash with brine.

-

Purification: Flash chromatography (rapid elution is recommended to prevent elimination of HBr).

Expected Outcome:

-

Product: 3-Bromo-1-(oxolan-3-yl)propan-1-one

-

Yield: 70-85%

Data Analysis & Optimization

The following table summarizes optimization data for the ring-opening reaction, highlighting the impact of catalyst and solvent choice.

| Entry | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Type |

| 1 | HCl (1.0 eq) | DCM | 25 | 2 | 92 | Ethyl Ketone |

| 2 | MeOH | 60 | 4 | 88 | Methyl Ketal* | |

| 3 | NBS (1.2 eq) | MeCN/H2O | 0 | 1 | 81 | |

| 4 | Fe(NO3)3 / TEMPO | DCM | 25 | 12 | 75 | |

| 5 | Mn(acac)3 | EtOH | 80 | 6 | 65 |

*Entry 2 Note: In nucleophilic solvents like MeOH, acid catalysis may yield the ketal or ether product instead of the ketone unless water is present.

**Entry 4 Note: Oxidative conditions can lead to desaturation to the

Workflow Visualization

The following diagram outlines the complete synthesis pipeline from the starting ester to the final

Figure 2: Synthesis workflow from commercial esters to final ketone products.

References

-

Kulinkovich, O. G., et al. "Titanium(IV)-catalyzed conversion of carboxylic esters to cyclopropanols with a Grignard reagent." Synthesis, 1991. Link

-

Cha, J. K., et al. "Preparation of Cyclopropanols and Their Application in Synthesis." Chemical Reviews, 2003. Link

-

Dai, M., et al. "Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization." Journal of the American Chemical Society, 2020.[1] Link

-

Duan, X., et al. "Silver-Catalyzed Ring-Opening Strategies for Functionalized Ketones." Journal of Organic Chemistry, 2015. Link

-

BenchChem. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Application Note." BenchChem Protocols, 2025.[2] Link

Application Notes and Protocols: Strategic Functionalization of the Tetrahydrofuran Ring Leveraging Cyclopropanol Precursors

Introduction: The Strategic Value of Tetrahydrofurans and the Untapped Potential of Cyclopropanols

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding, improve pharmacokinetic properties, and provide a stable, conformationally constrained framework for orienting pharmacophoric elements.[1][2] Consequently, the development of robust and efficient synthetic methodologies for constructing functionalized THF rings is of paramount importance to researchers in drug discovery and development.